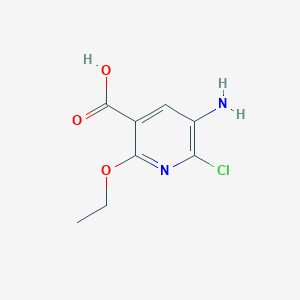

5-Amino-6-chloro-2-ethoxynicotinic Acid

Description

5-Amino-6-chloro-2-ethoxynicotinic acid is a substituted nicotinic acid derivative featuring an amino group at position 5, a chlorine atom at position 6, and an ethoxy group at position 2. This compound is structurally related to pyridinecarboxylic acids, which are pivotal intermediates in pharmaceutical synthesis, particularly for drugs targeting metabolic and inflammatory pathways.

Properties

Molecular Formula |

C8H9ClN2O3 |

|---|---|

Molecular Weight |

216.62 g/mol |

IUPAC Name |

5-amino-6-chloro-2-ethoxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H9ClN2O3/c1-2-14-7-4(8(12)13)3-5(10)6(9)11-7/h3H,2,10H2,1H3,(H,12,13) |

InChI Key |

YOGAYVRIPBIXNI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=C(C=C1C(=O)O)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-amino-6-chloro-2-ethoxynicotinic acid with structurally related compounds, emphasizing substituent variations, physicochemical properties, and applications:

Key Structural and Functional Differences:

Substituent Effects on Reactivity: The ethoxy group in 5-amino-6-chloro-2-ethoxynicotinic acid confers greater steric hindrance and lipophilicity than methoxy or hydroxy analogs, influencing its reactivity in nucleophilic substitutions . Halogen Variations: Chlorine at position 6 (as in the target compound) enhances electron-withdrawing effects compared to fluorine (e.g., 2-chloro-5-fluoro-6-methylnicotinic acid), altering resonance stabilization and pKa values .

Biological and Industrial Applications :

- Ester Derivatives (e.g., Methyl 6-chloro-2-methoxynicotinate) are often prodrugs, improving oral absorption by masking the carboxylic acid group .

- Hydroxy-Substituted Analogs (e.g., 5-chloro-2-hydroxy-6-methylnicotinic acid) exhibit higher solubility in aqueous media, making them suitable for topical formulations .

Synthetic Utility: Aldehyde Derivatives (e.g., 6-chloro-2-methoxynicotinaldehyde) serve as intermediates for imine or hydrazone formation, enabling access to fused-ring systems . Amino-Substituted Compounds (e.g., 2-amino-6-chloronicotinic acid) are precursors for metal-organic frameworks (MOFs) due to their chelating properties .

Research Findings and Trends

- Lipophilicity and Bioavailability : Ethoxy-substituted nicotinic acids generally show improved logP values compared to methoxy or hydroxy analogs, as demonstrated in QSAR studies .

- Thermal Stability : Methyl and ethyl esters (e.g., Methyl 6-chloro-2-methoxynicotinate) exhibit higher thermal stability than free acids, favoring their use in high-temperature reactions .

- Regulatory Considerations : Chlorinated pyridinecarboxylic acids are scrutinized for environmental persistence, necessitating greener synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.